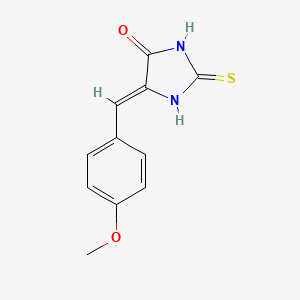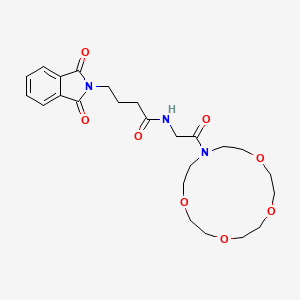![molecular formula C19H14O B11717308 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a cyclopenta[a]naphthalene core with a phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of high-temperature reactions and radical chemistry are likely employed. These methods would involve controlled environments to ensure the stability and purity of the final product.
化学反応の分析
Types of Reactions
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce fully saturated hydrocarbons. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with molecular targets through its aromatic structure. The compound can form van-der-Waals complexes and undergo various isomerization and aromatization processes. These interactions can affect biological pathways and molecular targets, leading to its observed effects in different applications .
類似化合物との比較
Similar Compounds
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one: This isomer has a different arrangement of the cyclopenta and naphthalene rings.
Uniqueness
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is unique due to its specific phenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.
特性
分子式 |
C19H14O |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)19/h1-11,17H,12H2 |
InChIキー |
IZVMNGHVRKMQJT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)







